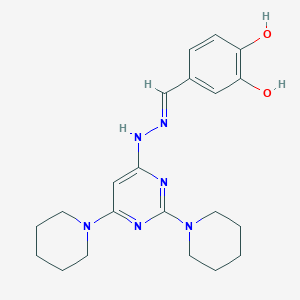
3,4-dihydroxybenzaldehyde (2,6-di-1-piperidinyl-4-pyrimidinyl)hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dihydroxybenzaldehyde (2,6-di-1-piperidinyl-4-pyrimidinyl)hydrazone, also known as DHBPMH, is a chemical compound that has attracted significant attention in the field of scientific research. This compound is a hydrazone derivative of 3,4-dihydroxybenzaldehyde and has been found to possess a range of interesting properties that make it a promising candidate for various applications.
作用機序
The mechanism of action of 3,4-dihydroxybenzaldehyde (2,6-di-1-piperidinyl-4-pyrimidinyl)hydrazone is thought to involve its ability to scavenge free radicals and inhibit inflammatory pathways in the body. This compound has been shown to inhibit the expression of various inflammatory cytokines and enzymes, which can contribute to the development of chronic diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a range of biochemical and physiological effects in the body. This compound has been found to reduce oxidative stress, improve insulin sensitivity, and enhance cardiovascular function. These effects make it a promising candidate for the development of new drugs for the treatment of various diseases.
実験室実験の利点と制限
One of the main advantages of using 3,4-dihydroxybenzaldehyde (2,6-di-1-piperidinyl-4-pyrimidinyl)hydrazone in lab experiments is its high potency and specificity. This compound has been found to be highly effective at inhibiting specific pathways in the body, which makes it a valuable tool for studying various biological processes. However, one of the limitations of using this compound is its potential toxicity. This compound can be toxic at high doses, which can limit its use in certain experiments.
将来の方向性
There are many potential future directions for the study of 3,4-dihydroxybenzaldehyde (2,6-di-1-piperidinyl-4-pyrimidinyl)hydrazone. One of the most promising areas of research is in the development of new drugs for the treatment of cancer. This compound has been found to possess potent anti-cancer properties, and further research in this area could lead to the development of new and more effective cancer therapies. Other potential areas of research include the development of new drugs for the treatment of diabetes, cardiovascular disease, and other chronic diseases. Additionally, further studies are needed to better understand the mechanism of action of this compound and its potential side effects.
合成法
The synthesis of 3,4-dihydroxybenzaldehyde (2,6-di-1-piperidinyl-4-pyrimidinyl)hydrazone involves the reaction of 3,4-dihydroxybenzaldehyde with 2,6-di-1-piperidinyl-4-pyrimidinylhydrazine in the presence of a suitable catalyst. The reaction is typically carried out under mild conditions and produces a high yield of the desired compound.
科学的研究の応用
3,4-dihydroxybenzaldehyde (2,6-di-1-piperidinyl-4-pyrimidinyl)hydrazone has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of application is in the development of new drugs for the treatment of various diseases. This compound has been found to possess potent antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of diseases such as cancer, diabetes, and cardiovascular disease.
特性
IUPAC Name |
4-[(E)-[[2,6-di(piperidin-1-yl)pyrimidin-4-yl]hydrazinylidene]methyl]benzene-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O2/c28-17-8-7-16(13-18(17)29)15-22-25-19-14-20(26-9-3-1-4-10-26)24-21(23-19)27-11-5-2-6-12-27/h7-8,13-15,28-29H,1-6,9-12H2,(H,23,24,25)/b22-15+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATTPJQOUXCLWJY-PXLXIMEGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=C2)NN=CC3=CC(=C(C=C3)O)O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C2=NC(=NC(=C2)N/N=C/C3=CC(=C(C=C3)O)O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4-dichloro-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide](/img/structure/B6106517.png)
![(1-{[5-(hydroxymethyl)-2-furyl]methyl}-3-piperidinyl)(6-methoxy-2-naphthyl)methanone](/img/structure/B6106544.png)

![N-{1-[1-(1-benzofuran-2-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxy-2-phenylacetamide](/img/structure/B6106558.png)
![3,5-bis[(trifluoroacetyl)amino]benzoic acid](/img/structure/B6106565.png)
![1-(2-methylbenzyl)-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6106572.png)
![N-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyethyl)-2-propanamine](/img/structure/B6106584.png)

![N-(3-chloro-4-fluorophenyl)-4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B6106597.png)
![4-{4-[(3-anilino-1-piperidinyl)methyl]phenyl}-3-butyn-1-ol](/img/structure/B6106601.png)
![6-oxo-2-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]thio}-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B6106606.png)
![4-({5-[1-(3-furoyl)-2-pyrrolidinyl]-2-thienyl}carbonyl)thiomorpholine](/img/structure/B6106607.png)
![8,9-bis(4-chlorophenyl)-4,9-dihydrotetrazolo[1',5':1,2]pyrimido[4,5-d]pyridazin-5-ol](/img/structure/B6106613.png)
